ethyl N-(pyridin-3-ylcarbonyl)glycylmethioninate
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Overview
Description
ETHYL 4-(METHYLSULFANYL)-2-{2-[(PYRIDIN-3-YL)FORMAMIDO]ACETAMIDO}BUTANOATE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a pyridine ring with a butanoate ester, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(METHYLSULFANYL)-2-{2-[(PYRIDIN-3-YL)FORMAMIDO]ACETAMIDO}BUTANOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The pyridine ring is functionalized with a formamido group through a formylation reaction.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction.
Coupling with Butanoate Ester: The final step involves coupling the pyridine derivative with an ethyl butanoate ester under esterification conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(METHYLSULFANYL)-2-{2-[(PYRIDIN-3-YL)FORMAMIDO]ACETAMIDO}BUTANOATE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
ETHYL 4-(METHYLSULFANYL)-2-{2-[(PYRIDIN-3-YL)FORMAMIDO]ACETAMIDO}BUTANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(METHYLSULFANYL)-2-{2-[(PYRIDIN-3-YL)FORMAMIDO]ACETAMIDO}BUTANOATE involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, while the formamido and methylsulfanyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(3-AMINO-4-(METHYLAMINO)-N-(PYRIDIN-2-YL)BENZAMIDO)PROPANOATE: A related compound with a similar pyridine and ester structure.
N-(5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL)PYRIDIN-2-AMINE: Another compound featuring a methylsulfanyl group and pyridine ring.
Uniqueness
ETHYL 4-(METHYLSULFANYL)-2-{2-[(PYRIDIN-3-YL)FORMAMIDO]ACETAMIDO}BUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H21N3O4S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl 4-methylsulfanyl-2-[[2-(pyridine-3-carbonylamino)acetyl]amino]butanoate |
InChI |
InChI=1S/C15H21N3O4S/c1-3-22-15(21)12(6-8-23-2)18-13(19)10-17-14(20)11-5-4-7-16-9-11/h4-5,7,9,12H,3,6,8,10H2,1-2H3,(H,17,20)(H,18,19) |
InChI Key |
WBGLQKBICRMOON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCSC)NC(=O)CNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
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